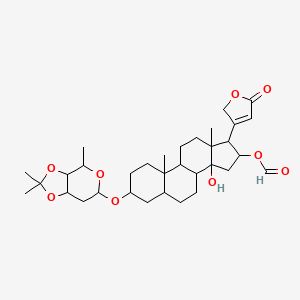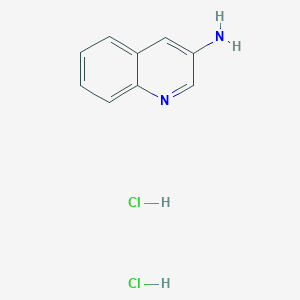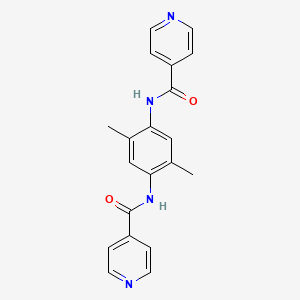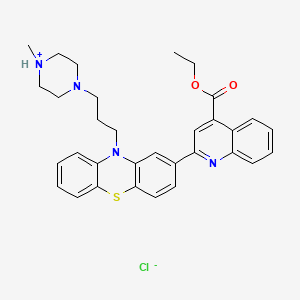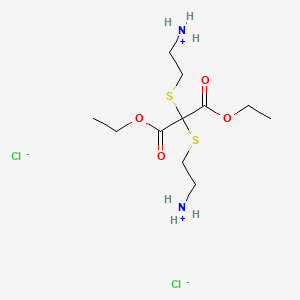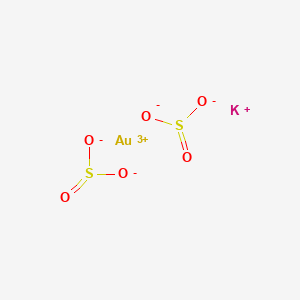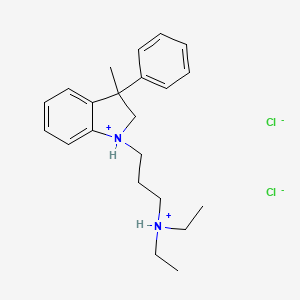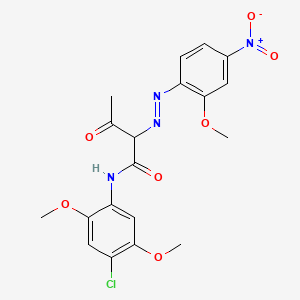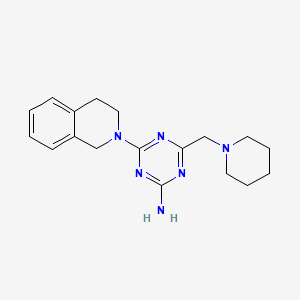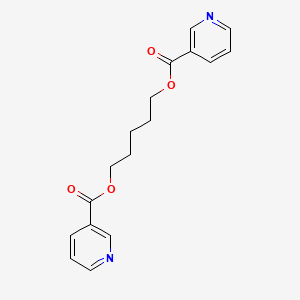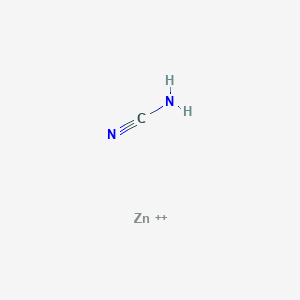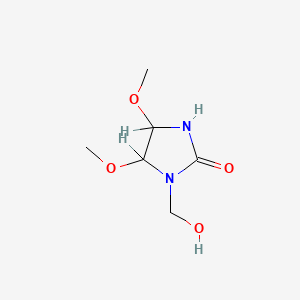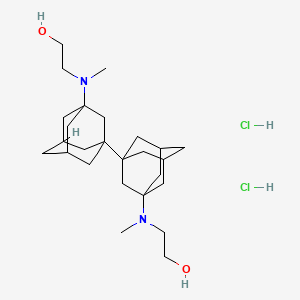
Manganese;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese chloride is an inorganic compound with the chemical formula MnCl₂. It exists in several forms, including anhydrous, dihydrate (MnCl₂·2H₂O), and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is typically a pink solid, characteristic of many manganese(II) species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction is as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for chlorine production .
In the laboratory, manganese chloride can also be prepared by reacting manganese metal or manganese(II) carbonate with hydrochloric acid .
Industrial Production Methods: Industrial production of manganese chloride involves similar methods, often starting with manganese dioxide and hydrochloric acid. The process is carried out in a controlled environment to manage the release of chlorine gas .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese chloride undergoes various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to higher oxidation states.
Reduction: Manganese(II) can be reduced to manganese metal.
Substitution: Manganese chloride can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other halides like sodium chloride or potassium chloride.
Major Products:
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese metal.
Substitution: Different manganese halides.
Wissenschaftliche Forschungsanwendungen
Manganese chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other manganese compounds.
Biology: Essential nutrient in trace amounts, involved in various enzymatic reactions.
Medicine: Used in total parenteral nutrition (TPN) to prevent manganese deficiency.
Industry: Utilized in the production of dry cell batteries and as a catalyst in organic synthesis.
Wirkmechanismus
Manganese chloride exerts its effects primarily through its role as a cofactor for various enzymes. It is involved in processes such as:
Oxidative Stress Regulation: Acts as a cofactor for superoxide dismutase, an enzyme that protects cells from oxidative damage.
Metabolism: Participates in the metabolism of amino acids, cholesterol, and carbohydrates.
Vergleich Mit ähnlichen Verbindungen
- Manganese(II) fluoride (MnF₂)
- Manganese(II) bromide (MnBr₂)
- Manganese(II) iodide (MnI₂)
- Chromium(II) chloride (CrCl₂)
- Iron(II) chloride (FeCl₂)
Uniqueness: Manganese chloride is unique due to its specific role in biological systems as a cofactor for enzymes and its widespread use in industrial applications. Its pink color and high solubility in water also distinguish it from other manganese halides .
Eigenschaften
Molekularformel |
ClMn- |
|---|---|
Molekulargewicht |
90.39 g/mol |
IUPAC-Name |
manganese;chloride |
InChI |
InChI=1S/ClH.Mn/h1H;/p-1 |
InChI-Schlüssel |
FWHZQBMZKQZFJG-UHFFFAOYSA-M |
Kanonische SMILES |
[Cl-].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


